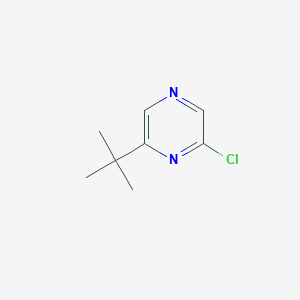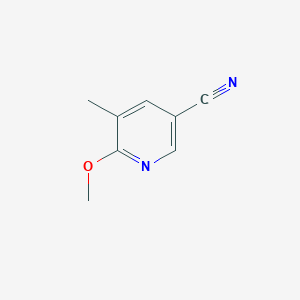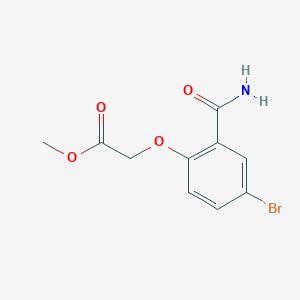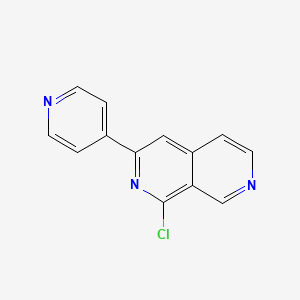
2-Tert-butyl-6-chloropyrazine
Descripción general
Descripción
2-Tert-butyl-6-chloropyrazine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a derivative of pyrazine, a class of organic compounds containing an amino group attached to a pyrazine ring .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids (such as pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) with various ring-substituted aminothiazoles or anilines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H11ClN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3 . The tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Substituted pyrazinecarboxamides, including derivatives of 2-Tert-butyl-6-chloropyrazine, have been synthesized and evaluated for their biological activities. These compounds have shown significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, specific derivatives exhibited potent activity against Mycobacterium tuberculosis and fungal strains such as Trichophyton mentagrophytes, highlighting their potential as antimicrobial agents. Moreover, certain compounds were identified as effective inhibitors of oxygen evolution rate in spinach chloroplasts, indicating their potential use in studying photosynthesis mechanisms or as herbicides (Doležal et al., 2006).
Antimycobacterial and Antifungal Activities
Further research into chlorinated N-phenylpyrazine-2-carboxamides, including this compound derivatives, has demonstrated significant antimycobacterial and antifungal effects. These studies emphasize the structure-activity relationships, showing how modifications to the chemical structure can enhance biological activity. The research indicates these compounds' utility in developing new antimicrobial agents, especially for drug-resistant strains (Doležal et al., 2010).
Spectroscopic Analysis and Material Applications
The spectroscopic analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provides valuable insights into the molecular structure, vibrational frequencies, and electronic properties of similar compounds. Such studies not only contribute to understanding the chemical properties of these molecules but also explore their applications in material science, such as in the development of nonlinear optical materials due to their high first hyperpolarizability (Bhagyasree et al., 2015).
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives, including those related to this compound, has identified their potential as inhibitors of photosynthetic electron transport. This activity suggests their use in developing herbicides or studying the photosynthetic process. The structural analysis and biological testing of these compounds contribute to the broader understanding of how chemical structures can influence biological activity, with implications for both agricultural science and biochemistry (Vicentini et al., 2005).
Safety and Hazards
Direcciones Futuras
Research into 2-Tert-butyl-6-chloropyrazine and similar compounds is ongoing, particularly in the context of their potential antimycobacterial, antifungal, and photosynthesis-inhibiting activities . Further studies could provide more insights into their synthesis, properties, and potential applications.
Propiedades
IUPAC Name |
2-tert-butyl-6-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJTUKPBDDGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697235 | |
| Record name | 2-tert-Butyl-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614729-25-8 | |
| Record name | 2-tert-Butyl-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)




![3,5-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424194.png)
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)



![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
